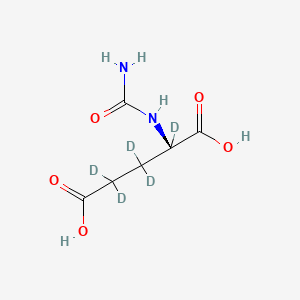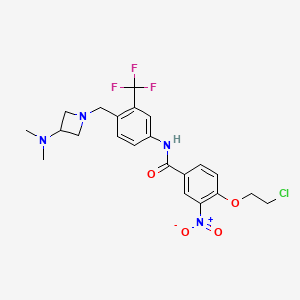
Hcv-IN-38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hcv-IN-38 is a selective, potent, and orally active inhibitor of the hepatitis C virus. It has an EC50 value of 15 nM and an SI value of 431, indicating high efficacy and low cytotoxicity . This compound has shown promise in the treatment of hepatitis C virus infections due to its high anti-hepatitis C virus activity and favorable safety profile .
Chemical Reactions Analysis
Hcv-IN-38 undergoes various chemical reactions, primarily focusing on its interaction with the hepatitis C virus. The compound exhibits high anti-hepatitis C virus activity with an EC50 of 15 nM and low cytotoxicity with a CC50 of 6.47 μM in Huh7.5 cells . The major products formed from these reactions are the inhibited forms of the hepatitis C virus, effectively reducing the viral load in infected cells .
Scientific Research Applications
Hcv-IN-38 has significant applications in scientific research, particularly in the fields of virology, pharmacology, and medicinal chemistry. It is used to study the inhibition of the hepatitis C virus, providing insights into the development of new antiviral therapies . Additionally, its high efficacy and low cytotoxicity make it a valuable tool in drug discovery and development, aiding in the identification of potential therapeutic agents for hepatitis C virus infections .
Mechanism of Action
Hcv-IN-38 exerts its effects by inhibiting the replication of the hepatitis C virus. It targets specific viral proteins and pathways, disrupting the virus’s ability to replicate and spread within the host . The compound’s mechanism of action involves binding to the viral RNA polymerase, thereby preventing the synthesis of viral RNA and subsequent viral replication .
Comparison with Similar Compounds
Hcv-IN-38 is unique in its high selectivity and potency against the hepatitis C virus. Similar compounds include other hepatitis C virus inhibitors such as Sofosbuvir and Telaprevir . Compared to these compounds, this compound has shown higher efficacy and lower cytotoxicity, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C22H24ClF3N4O4 |
|---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
4-(2-chloroethoxy)-N-[4-[[3-(dimethylamino)azetidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H24ClF3N4O4/c1-28(2)17-12-29(13-17)11-15-3-5-16(10-18(15)22(24,25)26)27-21(31)14-4-6-20(34-8-7-23)19(9-14)30(32)33/h3-6,9-10,17H,7-8,11-13H2,1-2H3,(H,27,31) |
InChI Key |
HAVDEXCOXYAUSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CN(C1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCCCl)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


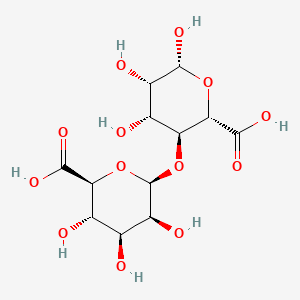
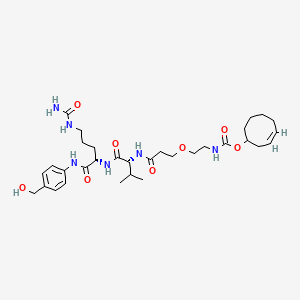

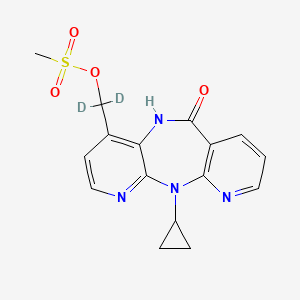
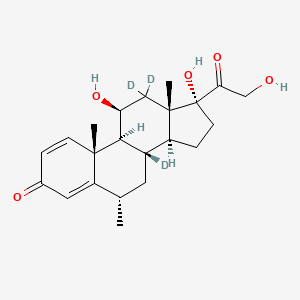
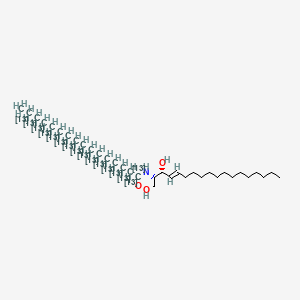
![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B15143610.png)
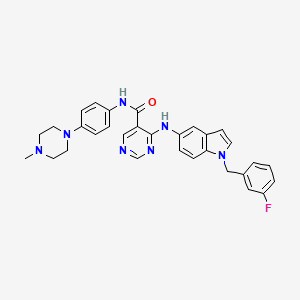
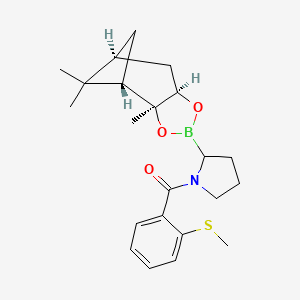

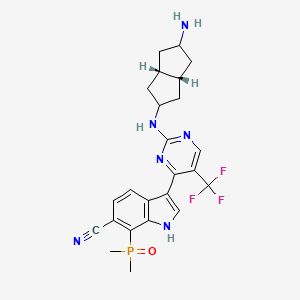
![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B15143663.png)
